

In-Depth Technical Guide: Structure and Chemical Properties of AY254

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **AY254**, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Compound Details: AY254

AY254 is a synthetic peptide analog that demonstrates significant biased agonism for the PAR2 receptor, preferentially activating the ERK1/2 signaling pathway over calcium mobilization. This property makes it a valuable tool for investigating the distinct downstream effects of PAR2 activation.

Chemical and Physical Properties



Property	Value	Reference	
Molecular Formula	C30H49N9O6	[1]	
Molecular Weight	631.77 g/mol	[1]	
CAS Number	2093408-03-6	[1]	
Sequence	{5-Isoxazolylcarbonyl-Cha}- {Chg}-Ala-Arg-NH2	[1]	
Appearance	Solid powder	[2]	
Purity	≥95% (HPLC)	[1]	
Storage	Store at -20°C	[1]	

Biological Activity

Parameter	Value	Cell Line	Reference
EC50 (ERK1/2 Phosphorylation)	2 nM	CHO-hPAR2	[3][4]
EC50 (Ca2+ Release)	80 nM	CHO-hPAR2	[3][4]

Signaling Pathway of AY254

AY254's biased agonism results in the specific activation of the ERK1/2 signaling cascade. The following diagram illustrates the proposed mechanism of action.



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Caption: AY254 signaling pathway via PAR2 and ERK1/2 activation.

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the characterization of **AY254**'s biological activity.

ERK1/2 Phosphorylation Assay

This protocol describes the measurement of ERK1/2 phosphorylation in response to **AY254** treatment using Western blotting.

Experimental Workflow:



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Caption: Workflow for ERK1/2 phosphorylation Western blot analysis.

Methodology:

- Cell Culture: Culture Chinese Hamster Ovary cells stably expressing human PAR2 (CHOhPAR2) or human colorectal adenocarcinoma cells (HT29) in appropriate media until they reach 80-90% confluency.
- Serum Starvation: To reduce basal ERK1/2 phosphorylation, starve the cells in serum-free media for 12-16 hours prior to the experiment.
- AY254 Treatment: Treat the cells with varying concentrations of AY254 (e.g., 0.1 nM to 1 μ M) for a short duration, typically 5-15 minutes, at 37°C.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.



- SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 μg) on a 10%
 SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin
 (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate
 the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2)
 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated
 secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium levels using a fluorescent plate reader and a calcium-sensitive dye.

Methodology:

- Cell Seeding: Seed CHO-hPAR2 cells into a black-walled, clear-bottom 96-well plate at a density that ensures a confluent monolayer on the day of the assay.
- Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dye solution for 30-60 minutes at 37°C in the dark.
- Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading before injecting varying concentrations of AY254. Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for 1-3 minutes to capture the peak calcium response.

Caspase 3/8 Activation Assay



This protocol outlines the assessment of **AY254**'s effect on cytokine-induced apoptosis by measuring caspase 3 and 8 activity.

Methodology:

- Cell Culture and Cytokine Treatment: Culture HT29 cells and treat them with a combination of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) for 24 hours to induce apoptosis.
- AY254 Co-treatment: Co-treat the cells with the cytokines and varying concentrations of AY254.
- Caspase Activity Measurement: Following treatment, measure caspase 3 and 8 activity using
 a luminogenic or fluorogenic substrate-based assay kit (e.g., Caspase-Glo® 3/8 Assay). The
 assay involves lysing the cells and adding a specific substrate for caspase 3 or 8, which,
 when cleaved, generates a signal that is proportional to the caspase activity.

Scratch-Wound Healing Assay

This protocol describes an in vitro assay to evaluate the effect of **AY254** on cell migration and wound closure in HT29 cells.[3][5]

Methodology:

- Cell Seeding: Seed HT29 cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
- Creating the "Wound": Use a sterile 200 μL pipette tip to create a uniform, straight scratch across the center of the cell monolayer.
- Treatment and Imaging: Wash the wells with PBS to remove detached cells and replace the
 media with fresh media containing different concentrations of AY254. Capture images of the
 scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a phasecontrast microscope.
- Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.



IL-8 Secretion Assay

This protocol details the quantification of Interleukin-8 (IL-8) secreted by HT29 cells in response to **AY254** treatment using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

- Cell Culture and Treatment: Seed HT29 cells in a 24-well or 48-well plate and allow them to adhere. Treat the cells with various concentrations of AY254 for a specified period (e.g., 24 hours).
- Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge it to remove any cellular debris.
- ELISA: Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to a 96-well plate pre-coated with an IL-8 capture antibody, followed by the addition of a detection antibody, a substrate solution, and finally a stop solution. The absorbance is then read at a specific wavelength (e.g., 450 nm), and the IL-8 concentration is determined by comparison to a standard curve.

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